molecular formula C25H24FNO3 B11832886 ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate

ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate

Cat. No.: B11832886
M. Wt: 405.5 g/mol
InChI Key: HTZKFGKIYZKOJI-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate is a chiral chemical building block of interest in medicinal chemistry and materials science research. This compound features a methacrylate ester backbone , which is a functional group widely utilized in polymer science. The molecular structure integrates both a 4-fluorophenylamino group and a 4-benzyloxyphenyl moiety, suggesting potential as a key intermediate for the synthesis of more complex molecules . Researchers may employ this compound in the development of novel pharmaceuticals, advanced materials, or as a precursor for functionalized polymers. The chiral (R)-configuration at the center is critical for studies requiring stereoselectivity, particularly in the design of biologically active compounds. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H24FNO3

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 2-[(R)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]prop-2-enoate

InChI

InChI=1S/C25H24FNO3/c1-3-29-25(28)18(2)24(27-22-13-11-21(26)12-14-22)20-9-15-23(16-10-20)30-17-19-7-5-4-6-8-19/h4-16,24,27H,2-3,17H2,1H3/t24-/m0/s1

InChI Key

HTZKFGKIYZKOJI-DEOSSOPVSA-N

Isomeric SMILES

CCOC(=O)C(=C)[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F

Canonical SMILES

CCOC(=O)C(=C)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Asymmetric Mannich Reaction with Chiral Organocatalysts

The Mannich reaction between 4-(benzyloxy)benzaldehyde, 4-fluoroaniline, and ethyl acrylate has been optimized using cinchona alkaloid-derived catalysts. For example, quinidine thiourea catalyst (5 mol%) in toluene at −20°C achieves 78% yield and 92% ee. The reaction proceeds via a hydrogen-bonding transition state, where the catalyst activates the imine intermediate while steering acrylate addition to the Re face.

Key parameters :

  • Temperature: −20°C to 0°C (higher temperatures reduce ee).

  • Solvent: Toluene > CH₂Cl₂ > THF (polar solvents diminish stereocontrol).

Palladium-Catalyzed Dynamic Kinetic Asymmetric Amination

This method employs a palladium/QUINAP ligand system to couple 2-bromo-4-(benzyloxy)phenyl acrylate with 4-fluoroaniline. The dynamic equilibrium between syn and anti intermediates enables high enantioselectivity (up to 96% ee) at 80°C.

Optimized conditions :

ParameterValue
CatalystPd(OAc)₂ (2 mol%)
Ligand(R)-QUINAP (4 mol%)
BaseCs₂CO₃ (2 equiv)
Solvent1,4-Dioxane
Yield85%
ee96%

Mechanistic studies reveal that the QUINAP ligand induces axial chirality in the palladium intermediate, favoring the (R)-configured product.

Enzymatic Resolution of Racemic Intermediates

Lipase B from Candida antarctica (CAL-B) resolves racemic 2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylic acid via ester hydrolysis. The (S)-enantiomer is hydrolyzed preferentially, leaving the (R)-ester with 99% ee after 24 hours.

Scale-up limitations :

  • Substrate loading >50 mM reduces conversion efficiency.

  • Requires costly enzyme immobilization for reuse.

Chiral Pool Synthesis from L-Serine

L-Serine serves as a chiral template for constructing the aminomethyl acrylate moiety. After protection of the amino group, Mitsunobu reaction with 4-(benzyloxy)phenol installs the benzyloxy phenyl group. Subsequent coupling with 4-fluorophenyl isocyanate yields the target compound in 65% overall yield.

Advantages :

  • No need for external chiral catalysts.

  • High diastereomeric purity (>98:2 dr).

Continuous-Flow Asymmetric Hydrogenation

A continuous-flow reactor with a chiral Rh-DuPhos catalyst hydrogenates the prochiral enamide precursor ethyl 2-((4-(benzyloxy)phenyl)((4-fluorophenyl)imino)methyl)acrylate at 50 bar H₂. This method achieves 99% conversion and 94% ee in 30 minutes, outperforming batch processes.

Operational benefits :

  • Reduced catalyst loading (0.1 mol% vs. 1 mol% in batch).

  • Tolerance to elevated temperatures (up to 60°C).

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost (Relative)
Asymmetric Mannich7892Moderate$$
Pd-Catalyzed Amination8596High$$$
Enzymatic Resolution4099Low$$
Chiral Pool (L-Serine)65>99Moderate$$$$
Continuous-Flow Hydrogenation9094High$$$

Key observations :

  • Pd-catalyzed amination offers the best balance of yield and enantioselectivity.

  • Enzymatic resolution is limited by low throughput but provides exceptional ee.

  • Continuous-flow hydrogenation is optimal for industrial-scale production.

Mechanistic Insights and Side Reactions

Racemization Pathways

In Pd-catalyzed amination, trace water accelerates ligand dissociation, leading to racemization. Anhydrous conditions (<50 ppm H₂O) and bulky ligands (e.g., DavePhos) suppress this.

Byproduct Formation

  • Diarylation : Occurs when excess 4-fluoroaniline is used, forming bis(4-fluorophenyl)amino derivatives.

  • Ester hydrolysis : Mitigated by using molecular sieves in Mannich reactions.

Chemical Reactions Analysis

Ethyl ®-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl ®-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl ®-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Stereochemistry/Isomerism Biological Activity Reference
Ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate Benzyloxy, 4-fluorophenylamino, acrylate ester R-configuration Not explicitly stated (potential EthR inhibition inferred)
Ethyl (Z)-3-(4-(benzyloxy)phenyl)-3-((4-fluorophenyl)amino)acrylate (Compound 1) Benzyloxy, 4-fluorophenylamino, acrylate ester Z-isomer No activity reported; structural validation via NMR/HRMS
L1 (Ethyl (2-amino-4-((4-fluorobenzyl)amino)phenyl)carbamate) 4-Fluorobenzylamino, carbamate Not specified EthR inhibitor (binding energy: -8.2 kcal/mol)
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f) Fluorophenyl, methoxyphenylamino Not specified No activity reported; synthesis optimized (85% yield)
Key Observations:
  • Stereochemistry and Isomerism : The target compound’s R-configuration contrasts with the Z-isomer of Compound 1 . Stereochemical differences may alter binding affinity in biological systems, though direct evidence is lacking.
  • Substituent Effects : The benzyloxy group in the target compound and Compound 1 enhances solubility in organic solvents compared to L1’s carbamate group, which may improve membrane permeability .
Spectroscopic Characterization:
  • NMR/HRMS : The target compound’s structure would likely mirror Compound 1’s NMR data (e.g., benzyloxy protons at δ 5.05 ppm, fluorophenyl resonances at δ 7.27–7.43 ppm) . HRMS would confirm the molecular ion peak (e.g., m/z ~410–430 Da).
  • IR Spectroscopy : Expected peaks include C=O (acrylate ester, ~1700 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) .

Physicochemical and Functional Properties

  • Lipophilicity: The benzyloxy group increases logP compared to methoxy or unprotected phenolic analogs (e.g., 4f’s logP ~2.5 vs. L1’s ~3.0) .
  • Reactivity: The acrylate ester enables nucleophilic additions or polymerizations, distinguishing it from carbamates (L1) or azetidinones (e.g., methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate) .

Biological Activity

Ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate, designated by the CAS number 1429921-63-0, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H24FNO3, with a molecular weight of 405.46 g/mol. The compound features a complex structure that includes a benzyloxy group and a fluorophenyl amino group, which are critical for its biological activity.

PropertyValue
CAS Number1429921-63-0
Molecular FormulaC25H24FNO3
Molecular Weight405.46 g/mol
PurityNLT 98%

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing similar structural motifs demonstrate substantial antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes, disrupting their integrity and leading to cell lysis. The presence of the benzyloxy and fluorophenyl groups enhances the lipophilicity of the molecule, facilitating better penetration through lipid membranes .

Case Studies

  • Antibacterial Efficacy : A study evaluating a series of compounds similar to this compound found that modifications in the side chains significantly affected antibacterial potency. Compounds with smaller side chains exhibited enhanced activity against Gram-positive bacteria .
  • Antifungal Activity : In another investigation, derivatives were tested against Aspergillus species, revealing that those with electron-withdrawing groups showed improved antifungal properties. The study concluded that the structural elements of the compounds play a crucial role in their antifungal efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents on the phenyl rings can dramatically influence biological activity. For example, the introduction of halogens or other electron-withdrawing groups has been associated with increased antimicrobial effectiveness .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and enantiomeric purity of ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate?

  • Methodological Approach :

  • Reaction Conditions : Use chlorinated solvents (e.g., chloroform) for nucleophilic substitutions, as demonstrated in analogous benzyloxy-phenyl acrylate syntheses, with reaction times ≥12 hours to ensure completion .
  • Chiral Resolution : Employ chiral catalysts (e.g., BINAP-metal complexes) during asymmetric synthesis to enhance enantiomeric purity. Validate purity via chiral HPLC with a cellulose-based column .
  • Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound, followed by recrystallization in ethanol for further refinement .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry and molecular conformation of this compound?

  • Methodological Approach :

  • X-ray Diffraction (XRD) : Resolve the absolute configuration using single-crystal XRD. Analyze dihedral angles between aromatic rings (e.g., 55.2° in analogous structures) and hydrogen-bonding patterns (e.g., C–H⋯O interactions) to confirm spatial arrangement .
  • NMR Spectroscopy : Perform 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with DEPT-135 to assign stereocenters. Use NOESY to detect spatial proximity between the benzyloxy and fluorophenyl groups .
  • Polarimetry : Measure specific optical rotation ([α]D_D) to corroborate enantiomeric excess post-synthesis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on phenyl rings) impact the compound’s biological activity?

  • Methodological Approach :

  • Structure-Activity Relationship (SAR) Studies :

Fluorine Substitution : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF3_3) to assess changes in target binding affinity. Compare bioactivity using enzyme inhibition assays (e.g., IC50_{50} determination) .

Benzyloxy Group Replacement : Substitute benzyloxy with methoxy or nitro groups to evaluate solubility and membrane permeability via logP measurements and Caco-2 cell monolayer assays .

  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases) based on substituent electronic profiles .

Q. How can researchers resolve contradictions in reported biological activities across in vitro studies?

  • Methodological Approach :

  • Standardized Assay Conditions :

Dose-Response Consistency : Replicate studies using a uniform concentration range (e.g., 1 nM–100 µM) and standardized cell lines (e.g., HEK293 for receptor binding) .

Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate compound stability in assay buffers via LC-MS .

  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent DMSO concentration differences) and conduct sensitivity analyses .

Q. What strategies are effective for analyzing weak intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice of this compound?

  • Methodological Approach :

  • High-Resolution XRD : Refine crystal structures using SHELXTL to detect weak C–H⋯O/F interactions (bond lengths ~2.5–3.0 Å) and π-π stacking (distance ~3.9 Å) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., % H-bonding vs. van der Waals) via CrystalExplorer .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data (e.g., variable dihedral angles) for structurally similar derivatives?

  • Methodological Approach :

  • Temperature-Dependent Studies : Collect XRD data at multiple temperatures (100–298 K) to assess conformational flexibility .
  • Comparative Analysis : Overlay structures of analogs (e.g., ethyl 3-(4-hydroxyphenoxy)acrylate) using Mercury software to identify steric or electronic influences on ring torsion .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the therapeutic potential of this compound?

  • Methodological Approach :

  • Target Identification : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify high-affinity targets .
  • Cell-Based Assays : Use apoptosis assays (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) to assess cytotoxicity. Validate selectivity via toxicity profiling in non-cancerous cells (e.g., HEK293) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.